1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(1,1-dimethylethyl)-3-methyl-
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Overview
Description
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(1,1-dimethylethyl)-3-methyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique triazolo-triazine core, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(1,1-dimethylethyl)-3-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with nitriles or amidines, followed by cyclization to form the triazolo-triazine core .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(1,1-dimethylethyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(1,1-dimethylethyl)-3-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(1,1-dimethylethyl)-3-methyl- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways and biological processes .
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole
Uniqueness: 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(1,1-dimethylethyl)-3-methyl- is unique due to its specific triazolo-triazine core, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications .
Properties
CAS No. |
86870-10-2 |
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Molecular Formula |
C9H13N5 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
7-tert-butyl-3-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C9H13N5/c1-6-12-13-8-11-7(9(2,3)4)5-10-14(6)8/h5H,1-4H3 |
InChI Key |
DHZOTNNVATXARW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=CC(=N2)C(C)(C)C |
Origin of Product |
United States |
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